Unique 2-Methyl and 5-Chloro Substituent Synergy
5-Chloro-2-methylnicotinoyl chloride uniquely combines both a 2-methyl and a 5-chloro substituent on the nicotinoyl core. This is a critical differentiator from its common analogs, which possess only one of these features. For example, 2-Methylnicotinoyl chloride (CAS 169229-06-5) lacks the 5-chloro group, while 5-Chloronicotinoyl chloride (CAS 85320-79-2) lacks the 2-methyl group . This dual substitution pattern imparts a distinct set of electronic properties and steric bulk that are not achievable with the mono-substituted alternatives.
| Evidence Dimension | Substituent Pattern |
|---|---|
| Target Compound Data | 5-chloro and 2-methyl groups |
| Comparator Or Baseline | 2-Methylnicotinoyl chloride: 2-methyl only; 5-Chloronicotinoyl chloride: 5-chloro only |
| Quantified Difference | Qualitative difference; dual vs. mono-substitution |
| Conditions | Structural analysis |
Why This Matters
This unique dual substitution is essential for the compound's role as a precursor to specific agrochemicals like boscalid, where both substituents are present in the final active molecule.
